Ethyl 8-(4-iodophenyl)-8-oxooctanoate

Radioiodination Diagnostic Imaging Radiopharmaceuticals

This para-iodo β-ketoester is the definitive precursor for radioiodinated ω-(4-iodophenyl)-medium chain fatty acids used in SPECT hepatic imaging. The 4-iodophenyl group provides superior reactivity in Sonogashira cross-coupling vs bromo/chloro analogs, enabling higher yields under milder conditions. Its LogP of ~4.2 enhances membrane permeability for CNS-targeted drug design. Unlike ortho/meta isomers, para-substitution minimizes steric hindrance, maximizing coupling efficiency. Choose this high-purity (≥97%) building block to ensure reproducible synthesis and reliable SAR data.

Molecular Formula C16H21IO3
Molecular Weight 388.24 g/mol
CAS No. 898777-48-5
Cat. No. B1327880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-(4-iodophenyl)-8-oxooctanoate
CAS898777-48-5
Molecular FormulaC16H21IO3
Molecular Weight388.24 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)I
InChIInChI=1S/C16H21IO3/c1-2-20-16(19)8-6-4-3-5-7-15(18)13-9-11-14(17)12-10-13/h9-12H,2-8H2,1H3
InChIKeyGRUYCNBQSWFYHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 8-(4-iodophenyl)-8-oxooctanoate (CAS 898777-48-5): A Specialized Intermediate for Radioiodinated Fatty Acid Analogs and Halogen-Specific Cross-Coupling


Ethyl 8-(4-iodophenyl)-8-oxooctanoate (CAS 898777-48-5) is a synthetic organic intermediate belonging to the aryl β-ketoester class, characterized by an 8-carbon chain bearing a terminal ethyl ester and a 4-iodophenyl ketone moiety . Its molecular formula is C16H21IO3 with a molecular weight of 388.24 g/mol . The compound is distinguished by its para-iodo substitution on the phenyl ring, which imparts unique reactivity in radioiodination and cross-coupling chemistries [1]. It is primarily utilized as a building block in the synthesis of radioiodinated medium-chain fatty acid analogs for diagnostic imaging applications .

Ethyl 8-(4-iodophenyl)-8-oxooctanoate: Why Halogen Identity and Substitution Position Dictate Synthetic and Biological Outcomes


Substituting Ethyl 8-(4-iodophenyl)-8-oxooctanoate with a generic analog—such as the 2-iodo, 3-iodo, 4-bromo, or 4-chloro variants—is not straightforward. The para-iodo substitution pattern is critical for optimal reactivity in radioiodination and Sonogashira cross-coupling reactions . The iodine atom provides a superior leaving group compared to bromine or chlorine, enabling higher yields in nucleophilic displacement reactions . Furthermore, the para-position minimizes steric hindrance relative to ortho-substituted analogs, thereby enhancing coupling efficiency . In biological contexts, the iodine atom significantly influences lipophilicity (LogP) and cellular uptake, which can alter the compound's biodistribution profile . Consequently, using a non-iodinated or differently substituted analog may lead to reduced synthetic yields, altered pharmacokinetic properties, or diminished efficacy in radioimaging applications.

Ethyl 8-(4-iodophenyl)-8-oxooctanoate: Quantitative Evidence for Superior Performance in Radioiodination and Halogen-Specific Reactivity


Superior Radioiodination Yields Due to para-Iodo Substitution

Ethyl 8-(4-iodophenyl)-8-oxooctanoate is the preferred intermediate for synthesizing radioiodinated ω-(4-iodophenyl)-medium chain fatty acids. In a comparative study, radioiodinated fatty acids synthesized from para-iodophenyl precursors (e.g., IPVA and IPEA) exhibited significantly higher radiochemical yields and stability compared to those derived from ortho- or meta-substituted analogs [1]. The para-iodo group facilitates efficient electrophilic iododestannylation or isotopic exchange reactions under mild conditions, preserving the integrity of the fatty acid chain [2].

Radioiodination Diagnostic Imaging Radiopharmaceuticals

Enhanced Reactivity in Sonogashira Cross-Coupling Relative to Bromo Analogs

The 4-iodophenyl moiety in Ethyl 8-(4-iodophenyl)-8-oxooctanoate is significantly more reactive in Sonogashira cross-coupling reactions than the corresponding 4-bromophenyl analog. A comparative study on similar aryl β-ketoesters demonstrated that iodo derivatives achieve complete conversion within 2 hours at room temperature, while bromo derivatives require heating (60 °C) and longer reaction times (12-24 h) to reach comparable yields . This enhanced reactivity is attributed to the lower bond dissociation energy of the C–I bond (approximately 50 kcal/mol) compared to the C–Br bond (approximately 65 kcal/mol) [1].

Cross-Coupling Sonogashira Reaction Organic Synthesis

Potent Antiproliferative Activity in Undifferentiated Cell Assays

Ethyl 8-(4-iodophenyl)-8-oxooctanoate has demonstrated pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. While quantitative IC50 values are not publicly available, the compound's activity is described as 'pronounced' in the context of anticancer and antipsoriatic applications [2]. In contrast, the 2-iodophenyl analog exhibits only moderate antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting a divergent biological profile based on iodine substitution pattern .

Antiproliferative Cell Differentiation Anticancer

Higher Lipophilicity (LogP) Relative to 4-Chloro Analog

The calculated LogP (octanol-water partition coefficient) for Ethyl 8-(4-iodophenyl)-8-oxooctanoate is approximately 4.2, compared to ~3.8 for the 4-chlorophenyl analog . This difference arises from the larger atomic radius and higher polarizability of iodine versus chlorine, which enhances hydrophobic interactions with lipid bilayers and protein binding pockets . The increased lipophilicity can improve membrane permeability and cellular uptake, potentially leading to higher intracellular concentrations of the compound or its metabolites [1].

Lipophilicity LogP Drug Design

Commercial Availability and Purity Benchmarking

Ethyl 8-(4-iodophenyl)-8-oxooctanoate is commercially available from multiple reputable suppliers with purities ranging from 95% to 98% . For instance, Fluorochem offers 1 g at 97% purity for £740.00 , while AKSci provides the compound at 95% purity . In contrast, the 2-iodophenyl and 3-iodophenyl isomers are less commonly stocked, and the 4-bromo and 4-chloro analogs are often available only in smaller quantities or at lower purities . This superior commercial availability and consistent quality reduce lead times and ensure reproducibility in research and development workflows.

Procurement Purity Supply Chain

Ethyl 8-(4-iodophenyl)-8-oxooctanoate: Optimal Application Scenarios Driven by para-Iodo Substitution


Synthesis of Radioiodinated Fatty Acid Analogs for Hepatic Viability Imaging

Ethyl 8-(4-iodophenyl)-8-oxooctanoate is the precursor of choice for synthesizing radioiodinated ω-(4-iodophenyl)-medium chain fatty acids such as p-iodophenylvaleric acid (IPVA) and p-iodophenylenanthic acid (IPEA) [1]. These radiopharmaceuticals are specifically designed for non-invasive assessment of hepatic viability via SPECT imaging, as they undergo beta-oxidation in the liver, and their clearance correlates with ATP concentration . The para-iodo substitution is essential for efficient radioiodine incorporation and metabolic stability [2].

Sonogashira Cross-Coupling for Diversified Chemical Libraries

The 4-iodophenyl group in this compound serves as an excellent electrophilic partner in Sonogashira cross-coupling reactions with terminal alkynes [1]. This enables the rapid construction of diverse chemical libraries for medicinal chemistry screening programs. The superior reactivity of the iodoaryl group, compared to bromo or chloro analogs, allows for mild reaction conditions and high conversion rates, making it ideal for automated parallel synthesis .

Antiproliferative Agent for Cancer and Psoriasis Research

The compound's pronounced activity in arresting proliferation of undifferentiated cells and inducing monocyte differentiation positions it as a valuable tool compound for cancer and psoriasis research [1]. Its specific biological profile, distinct from ortho- and meta-iodo analogs, makes it a useful probe for studying structure-activity relationships (SAR) around the aryl β-ketoester scaffold .

Lipophilicity Optimization in Drug Design Projects

With a calculated LogP of ~4.2, Ethyl 8-(4-iodophenyl)-8-oxooctanoate offers a distinct lipophilicity profile compared to the 4-chloro analog (LogP ~3.8) [1]. This property is advantageous in drug design projects where increased membrane permeability is desired, such as for central nervous system (CNS) or intracellular targets . The compound can serve as a lipophilic benchmark in lead optimization campaigns [2].

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